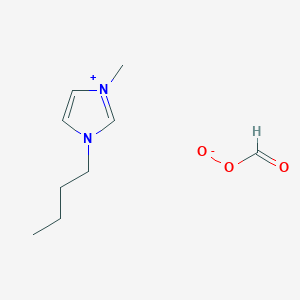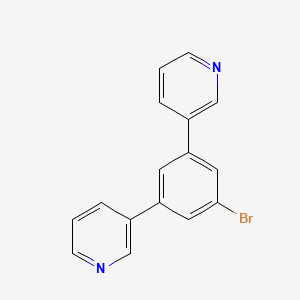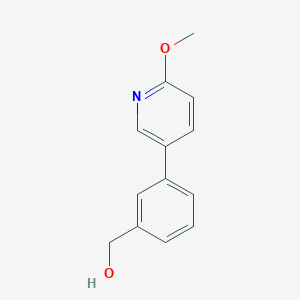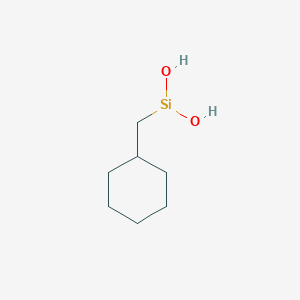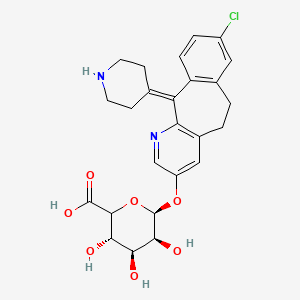
3-Hydroxy Desloratadine beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Desloratadine beta-D-Glucuronide is a metabolite of Desloratadine, which is a second-generation, nonsedating selective H1-receptor histamine antagonist. Desloratadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . The compound has the molecular formula C25H27ClN2O7 and a molecular weight of 502.94 .
Preparation Methods
The preparation of 3-Hydroxy Desloratadine beta-D-Glucuronide involves the glucuronidation of Desloratadine followed by oxidation. The process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT2B10) and cytochrome P450 (CYP2C8) . The reaction conditions typically involve the use of cryopreserved human hepatocytes, NADPH, and UDP-glucuronic acid .
Chemical Reactions Analysis
3-Hydroxy Desloratadine beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by CYP2C8, leading to the formation of 3-Hydroxy Desloratadine.
Glucuronidation: Catalyzed by UGT2B10, resulting in the formation of the glucuronide conjugate.
Common reagents used in these reactions include NADPH, UDP-glucuronic acid, and various inhibitors of CYP2C8 . The major products formed from these reactions are 3-Hydroxy Desloratadine and its glucuronide conjugate .
Scientific Research Applications
3-Hydroxy Desloratadine beta-D-Glucuronide is primarily used in metabolomics and drug discovery research . It serves as a major active human metabolite of Desloratadine and is used to study the metabolic pathways and pharmacokinetics of antihistamines . The compound is also used in research related to allergic rhinitis and chronic idiopathic urticaria .
Mechanism of Action
The mechanism of action of 3-Hydroxy Desloratadine beta-D-Glucuronide involves its formation through the oxidation of Desloratadine by CYP2C8 and subsequent glucuronidation by UGT2B10 . This pathway leads to the production of 3-Hydroxy Desloratadine, which competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, providing relief from allergic symptoms .
Comparison with Similar Compounds
3-Hydroxy Desloratadine beta-D-Glucuronide is unique due to its specific metabolic pathway involving both glucuronidation and oxidation . Similar compounds include:
3-Hydroxy Desloratadine: A major metabolite of Desloratadine and Loratadine.
Desloratadine: The parent compound, a second-generation antihistamine.
Loratadine: A precursor to Desloratadine, also used as an antihistamine.
These compounds share similar antihistamine properties but differ in their metabolic pathways and specific enzyme interactions .
Properties
Molecular Formula |
C25H27ClN2O7 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22-,23?,25+/m0/s1 |
InChI Key |
XLMRWMPRWQUMIJ-STFXQITJSA-N |
Isomeric SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
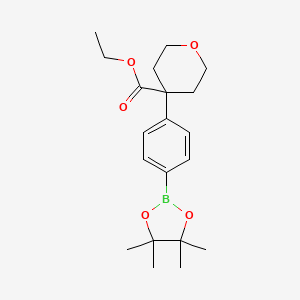
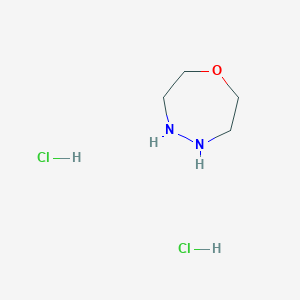
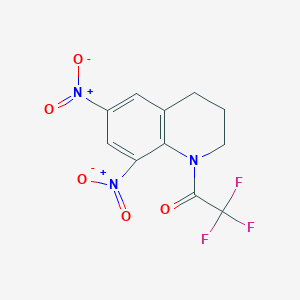

![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)

![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
